An In-Depth Technical Guide to 2-Bromo-4,6-diphenyl-1,3,5-triazine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-Bromo-4,6-diphenyl-1,3,5-triazine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of a Brominated Triazine Core
2-Bromo-4,6-diphenyl-1,3,5-triazine is a highly functionalized heterocyclic compound that has garnered significant interest as a versatile building block in both materials science and medicinal chemistry. Its structure, which features a stable, electron-deficient 1,3,5-triazine core flanked by two phenyl groups and a reactive bromine atom, offers a unique combination of thermal stability, specific electronic properties, and a handle for synthetic diversification.[1][2]
The electron-withdrawing nature of the triazine ring makes this scaffold a valuable component in the design of materials for organic electronics, particularly as a host or electron-transporting material in Organic Light-Emitting Diodes (OLEDs).[1] The presence of the bromine atom is key to its utility, providing a reactive site for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of functional groups, enabling the fine-tuning of molecular properties for specific applications.[2] In the realm of drug discovery, the 1,3,5-triazine scaffold is a known pharmacophore, and its derivatives have been explored for a range of biological activities, including anticancer properties.[3]
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of 2-Bromo-4,6-diphenyl-1,3,5-triazine, offering insights for its effective utilization in research and development.
Synthesis of 2-Bromo-4,6-diphenyl-1,3,5-triazine: A Two-Step Approach
The synthesis of 2-Bromo-4,6-diphenyl-1,3,5-triazine is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 2-amino-4,6-diphenyl-1,3,5-triazine, followed by a Sandmeyer reaction to replace the amino group with a bromine atom.[4][5]
Part 1: Synthesis of 2-Amino-4,6-diphenyl-1,3,5-triazine
The synthesis of the aminotriazine precursor can be accomplished by the condensation of benzamidine with a suitable guanylating agent. A common and effective method involves the reaction of benzamidine hydrochloride with phenylguanidine.
Experimental Protocol: Synthesis of 2-Amino-4,6-diphenyl-1,3,5-triazine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzamidine hydrochloride (1.0 eq) and phenylguanidine (1.0 eq) in a suitable solvent such as ethanol.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product, 2-amino-4,6-diphenyl-1,3,5-triazine, will often precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Part 2: Sandmeyer Bromination of 2-Amino-4,6-diphenyl-1,3,5-triazine
The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amino group to a halide via a diazonium salt intermediate.[4][6][7] This reaction is particularly well-suited for the synthesis of 2-Bromo-4,6-diphenyl-1,3,5-triazine from its amino precursor.
Experimental Protocol: Sandmeyer Bromination
-
Diazotization: Suspend 2-amino-4,6-diphenyl-1,3,5-triazine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr). Cool the mixture to 0-5 °C in an ice bath with vigorous stirring. To this suspension, add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in aqueous HBr. Add the freshly prepared, cold diazonium salt solution to the CuBr solution in portions. Nitrogen gas evolution should be observed.
-
Work-up and Isolation: After the addition is complete, gently warm the reaction mixture to facilitate the complete decomposition of the diazonium salt. Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude 2-Bromo-4,6-diphenyl-1,3,5-triazine by column chromatography on silica gel or by recrystallization to obtain the final product.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of 2-Bromo-4,6-diphenyl-1,3,5-triazine are crucial for its characterization and for predicting its behavior in chemical reactions.
| Property | Value |
| Molecular Formula | C₁₅H₁₀BrN₃[8] |
| Molecular Weight | 312.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 158-162 °C |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and THF; sparingly soluble in alcohols; insoluble in water. |
Spectroscopic Characterization:
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-Bromo-4,6-diphenyl-1,3,5-triazine is expected to show signals corresponding to the protons of the two phenyl rings. Due to the symmetry of the molecule, the two phenyl groups are chemically equivalent. The protons on each phenyl ring will exhibit characteristic multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The integration of these signals will correspond to 10 protons.[9][10][11]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the triazine ring and the phenyl groups. The carbon atom of the triazine ring bearing the bromine atom will be significantly deshielded. The carbons of the phenyl rings will appear in the aromatic region (typically δ 120-140 ppm). Due to symmetry, only one set of signals for the phenyl carbons is expected.[9][10][11]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=N stretching vibrations of the triazine ring (around 1500-1600 cm⁻¹) and the C-Br stretching vibration (typically in the range of 500-600 cm⁻¹). Aromatic C-H stretching and bending vibrations will also be present.[10]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one bromine atom (M⁺ and M+2 peaks with approximately equal intensity).
Chemical Reactivity and Applications
The bromine atom on the 2-Bromo-4,6-diphenyl-1,3,5-triazine scaffold serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions. This reactivity is central to its application as a building block for more complex molecules with tailored properties.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[12][13][14][15] In the case of 2-Bromo-4,6-diphenyl-1,3,5-triazine, this reaction allows for the introduction of various aryl or heteroaryl groups at the 2-position of the triazine ring.
Significance: This reaction is extensively used in the synthesis of advanced materials for OLEDs. By coupling different aromatic or heteroaromatic boronic acids, the electronic and photophysical properties of the resulting triazine derivatives can be precisely tuned. This enables the creation of novel host materials, electron transport materials, and emitters with improved efficiency, stability, and color purity.[1]
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-Bromo-4,6-diphenyl-1,3,5-triazine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent and Reaction Conditions: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. Heat the reaction mixture to the appropriate temperature (usually 80-120 °C) and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the organic layer, dry over an anhydrous salt, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[16][17][18][19][20] This reaction enables the synthesis of a wide range of 2-amino-substituted 4,6-diphenyl-1,3,5-triazines.
Significance: This transformation is of particular interest in medicinal chemistry. The introduction of various primary or secondary amines can lead to the generation of diverse libraries of triazine derivatives for biological screening. The resulting amino-triazine scaffold is a key feature in many biologically active compounds, including kinase inhibitors and other potential therapeutic agents.[3]
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-Bromo-4,6-diphenyl-1,3,5-triazine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).
-
Solvent and Reaction Conditions: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF). Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the reaction is complete.
-
Work-up and Purification: After cooling, quench the reaction, and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and remove the solvent. Purify the product by chromatography or recrystallization.
Conclusion
2-Bromo-4,6-diphenyl-1,3,5-triazine is a valuable and versatile intermediate in modern organic synthesis. Its robust triazine core provides thermal and chemical stability, while the strategically placed bromine atom offers a gateway for extensive functionalization through palladium-catalyzed cross-coupling reactions. This unique combination of properties makes it a highly sought-after building block for the rational design and synthesis of advanced materials for organic electronics, as well as for the development of novel drug candidates. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for harnessing its full potential in cutting-edge research and development.
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